双氢青蒿酸

概述

描述

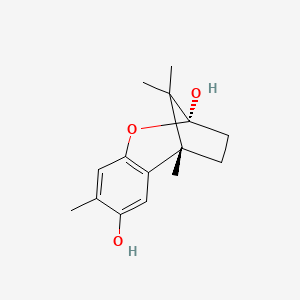

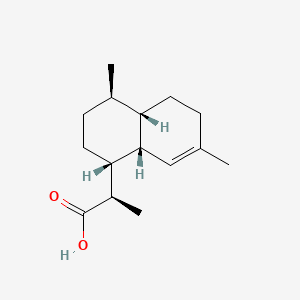

双氢青蒿酸是一种天然化合物,源于黄花蒿 (Artemisia annua) 植物,俗称青蒿。它是青蒿素生物合成的关键中间体,青蒿素是一种有效的抗疟疾药物。双氢青蒿酸因其在生产青蒿素及其衍生物中的作用而备受关注,青蒿素及其衍生物在治疗疟疾方面至关重要。

科学研究应用

双氢青蒿酸在科学研究中有着广泛的应用:

作用机制

双氢青蒿酸的作用机制主要涉及其转化为青蒿素。青蒿素通过产生活性氧物质 (ROS) 发挥其抗疟疾作用,这些物质会破坏疟疾寄生虫的细胞成分。 青蒿素中的过氧化物桥是其活性所必需的,它与寄生虫中的铁相互作用,产生 ROS .

安全和危害

未来方向

Direct bioproduction of DHAA rather than AA (artemisinic acid), as suggested by previous work would decrease the cost of semi-biosynthesis artemisinin by eliminating the step of initial hydrogenation of AA . This work provides a novel way to increase the production of artemisinin per cultivated area and to reduce artemisinin production costs by recycling its commercial waste to obtain DHAA, an immediate precursor of artemisinin .

生化分析

Biochemical Properties

Dihydroartemisinic acid is involved in several biochemical reactions, primarily as a precursor in the biosynthesis of artemisinin. It interacts with various enzymes, including cytochrome P450 monooxygenase (CYP71AV1) and artemisinic aldehyde dehydrogenase (ALDH1). CYP71AV1 catalyzes the oxidation of amorpha-4,11-diene to artemisinic alcohol, which is further oxidized to artemisinic aldehyde. ALDH1 then converts artemisinic aldehyde to dihydroartemisinic acid. These interactions are crucial for the production of artemisinin, highlighting the importance of dihydroartemisinic acid in this biochemical pathway .

Cellular Effects

Dihydroartemisinic acid influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to inhibit the hyphal development of Candida albicans, reducing its damage to oral epithelial cells. This inhibition is mediated through the Ras1-cAMP-Efg1 pathway, which affects energy metabolism and other cellular functions . Additionally, dihydroartemisinic acid’s role in artemisinin biosynthesis impacts the production of reactive oxygen species (ROS), which can influence cellular metabolism and gene expression .

Molecular Mechanism

The molecular mechanism of dihydroartemisinic acid involves its conversion to artemisinin through a series of enzymatic and non-enzymatic reactions. The initial oxidation of amorpha-4,11-diene by CYP71AV1 is the rate-limiting step in this pathway. Subsequent steps involve the reduction of artemisinic acid to dihydroartemisinic acid by ALDH1. The final conversion to artemisinin involves the formation of an endoperoxide bridge, which is crucial for its antimalarial activity. This process may occur through both enzymatic and non-enzymatic pathways, with light and oxygen playing significant roles .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of dihydroartemisinic acid have been studied to understand its long-term effects on cellular function. The compound’s stability is influenced by factors such as temperature, pH, and light exposure. Studies have shown that dihydroartemisinic acid can be extracted from Artemisia annua using ultrasound-assisted extraction methods, which optimize yield and purity . Over time, dihydroartemisinic acid can degrade into other compounds, affecting its efficacy and stability in laboratory experiments .

Dosage Effects in Animal Models

The effects of dihydroartemisinic acid vary with different dosages in animal models. Studies have shown that at lower doses, the compound exhibits antimalarial and anticancer properties, while higher doses may lead to toxic or adverse effects. The threshold for these effects depends on the specific animal model and the duration of exposure. Understanding the dosage effects of dihydroartemisinic acid is crucial for its potential therapeutic applications .

Metabolic Pathways

Dihydroartemisinic acid is involved in the metabolic pathways leading to the production of artemisinin. The key enzymes in this pathway include CYP71AV1 and ALDH1, which catalyze the conversion of amorpha-4,11-diene to dihydroartemisinic acid. This pathway also involves the reduction of artemisinic acid to dihydroartemisinic acid, followed by the formation of artemisinin through a series of oxidation and cyclization reactions .

Transport and Distribution

The transport and distribution of dihydroartemisinic acid within cells and tissues involve various transporters and binding proteins. In Artemisia annua, lipid transfer proteins (LTPs) play a significant role in the secretion and distribution of sesquiterpene lactones, including dihydroartemisinic acid. These proteins facilitate the movement of dihydroartemisinic acid across cell membranes and its accumulation in specific cellular compartments .

Subcellular Localization

Dihydroartemisinic acid is localized in specific subcellular compartments, which can affect its activity and function. In Artemisia annua, the compound is primarily found in glandular trichomes, where it is synthesized and stored. The localization of dihydroartemisinic acid in these structures is facilitated by lipid transfer proteins and other transport mechanisms. This subcellular localization is crucial for the efficient production and storage of artemisinin precursors .

准备方法

合成路线和反应条件: 双氢青蒿酸可以通过多种方法合成,包括化学合成和生物转化。 一种值得注意的方法涉及镍催化的α-取代丙烯酸的不对称氢化,该方法以高对映体过量和非对映体比例生成双氢青蒿酸 。 另一种方法利用全细胞生物转化,其中双氢青蒿酸途径的酶在酿酒酵母中过表达,将α-蒎烯转化为双氢青蒿酸 .

工业生产方法: 双氢青蒿酸的工业生产通常涉及使用基因工程微生物,例如大肠杆菌和酿酒酵母。 这些微生物经过基因改造,可以表达从更简单的前体生物合成双氢青蒿酸所需的酶 .

化学反应分析

反应类型: 双氢青蒿酸经历各种化学反应,包括氧化、还原和光氧化。 其中一个关键反应是双氢青蒿酸的光氧化,形成中间体氢过氧化物,这是青蒿素合成的关键步骤 .

常用试剂和条件:

主要产物: 双氢青蒿酸氧化的主要产物是青蒿素,一种高效的抗疟疾药物 .

相似化合物的比较

双氢青蒿酸类似于其他青蒿素前体,例如青蒿酸和青蒿醇。 它在通过生物转化过程生产青蒿素方面具有更高的效率 。其他类似化合物包括:

青蒿酸: 青蒿素生物合成途径中的另一个前体.

青蒿醇: 另一种可以转化为青蒿素的类似化合物.

属性

IUPAC Name |

(2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24O2/c1-9-4-6-12-10(2)5-7-13(14(12)8-9)11(3)15(16)17/h8,10-14H,4-7H2,1-3H3,(H,16,17)/t10-,11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYGAZEJXUVDYHI-DGTMBMJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC(C2C1CCC(=C2)C)C(C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@H]([C@@H]2[C@H]1CCC(=C2)C)[C@@H](C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

236.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85031-59-0 | |

| Record name | (2R)-2-[(1R,4R,4aS,8aS)-4,7-dimethyl-1,2,3,4,4a,5,6,8a-octahydronaphthalen-1-yl]propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

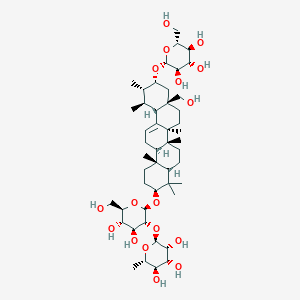

![(2E)-N-[(3S,4R)-3,4-dihydroxy-3-{(1E,3E,5E)-7-[(2-hydroxy-5-oxocyclopent-1-en-1-yl)amino]-7-oxohepta-1,3,5-trien-1-yl}-6-oxocyclohex-1-en-1-yl]-2,4-dimethyloct-2-enamide](/img/structure/B1249812.png)

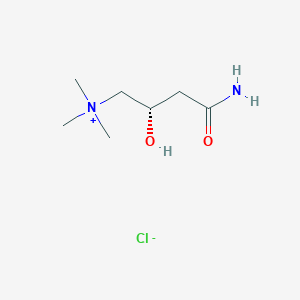

![1,1-bis[(2E)-3,7-dimethylocta-2,6-dienyl]guanidine](/img/structure/B1249814.png)

![[(1S,2R,3S,7R,8R,11S,12R,14Z,17S)-4,8,11,15-tetramethyl-6-oxo-10,18-dioxatetracyclo[9.7.0.02,7.03,17]octadeca-4,14-dien-12-yl] acetate](/img/structure/B1249820.png)